Cas no 435293-66-6 (4'-Hydroxy AtoMoxetine)

4'-Hydroxy AtoMoxetine 化学的及び物理的性質
名前と識別子
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- Phenol,3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]-
- 4’-Hydroxy Atomoxetine
- 3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol
- 4'-Hydroxy AtoMoxetine
- 4`-Hydroxy Atomoxetine
- UNII-6T2XYC0A9R
- 4-Hydroxyatomoxetine
-
- インチ: InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1
- InChIKey: PPXQPRLGNSJNJM-QGZVFWFLSA-N
- ほほえんだ: CC1=C(O[C@@H](C2C=CC=CC=2)CCNC)C=CC(O)=C1
計算された属性
- せいみつぶんしりょう: 271.157229g/mol
- ひょうめんでんか: 0
- XLogP3: 3.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 6
- どういたいしつりょう: 271.157229g/mol
- 単一同位体質量: 271.157229g/mol
- 水素結合トポロジー分子極性表面積: 41.5Ų
- 重原子数: 20
- 複雑さ: 266
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 120-122°C
- PSA: 41.49000
- LogP: 3.82110
4'-Hydroxy AtoMoxetine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H802500-10mg |
4’-Hydroxy Atomoxetine |
435293-66-6 | 10mg |
$ 1694.00 | 2023-09-07 | ||
TRC | H802500-100mg |
4’-Hydroxy Atomoxetine |
435293-66-6 | 100mg |
$4351.00 | 2023-05-18 | ||
TRC | H802500-50mg |
4’-Hydroxy Atomoxetine |
435293-66-6 | 50mg |
$3513.00 | 2023-05-18 | ||
TRC | H802500-5mg |
4’-Hydroxy Atomoxetine |
435293-66-6 | 5mg |
$ 988.00 | 2023-09-07 | ||
TRC | H802500-2mg |
4’-Hydroxy Atomoxetine |
435293-66-6 | 2mg |
$409.00 | 2023-05-18 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T66988-2mg |
4’-Hydroxy Atomoxetine |
435293-66-6 | 2mg |
¥4620.00 | 2022-10-14 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB63797-1g |
4'-Hydroxy AtoMoxetine |
435293-66-6 | 97% | 1g |
¥0.00 | 2022-10-14 | |
A2B Chem LLC | AG26187-5mg |
4'-HYDROXY ATOMOXETINE |
435293-66-6 | ≥98% | 5mg |
$675.00 | 2024-04-20 | |
A2B Chem LLC | AG26187-1mg |
4'-HYDROXY ATOMOXETINE |
435293-66-6 | ≥98% | 1mg |
$171.00 | 2024-04-20 | |
A2B Chem LLC | AG26187-10mg |
4'-HYDROXY ATOMOXETINE |
435293-66-6 | ≥98% | 10mg |
$1170.00 | 2024-04-20 |
4'-Hydroxy AtoMoxetine サプライヤー
4'-Hydroxy AtoMoxetine 関連文献
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Ying Xia,Hong-Li Guo,Ya-Hui Hu,Jia-Yi Long,Jing Chen,Feng Chen,Xing Ji Anal. Methods 2021 13 2434
4'-Hydroxy AtoMoxetineに関する追加情報
Introduction to 4'-Hydroxy AtoMoxetine (CAS No. 435293-66-6)
4'-Hydroxy AtoMoxetine, identified by the chemical compound code CAS No. 435293-66-6, represents a significant compound in the realm of pharmaceutical chemistry and neurobiology. This compound belongs to the class of catecholaminergic agents, which are well-documented for their involvement in the modulation of neurotransmitter systems, particularly those involving dopamine and norepinephrine. The structural uniqueness of 4'-Hydroxy AtoMoxetine lies in its hydroxylated derivative, which contributes to its distinct pharmacological properties and potential therapeutic applications.
The synthesis and characterization of 4'-Hydroxy AtoMoxetine have been subjects of extensive research due to its structural similarity to other well-known psychostimulants. The hydroxyl group at the 4' position introduces a significant alteration in its metabolic pathways and binding interactions with neurotransmitter receptors. This modification has been extensively studied in the context of developing novel therapeutics for neurological and psychiatric disorders.
Recent advancements in neuroimaging techniques have allowed researchers to delve deeper into the pharmacodynamics of 4'-Hydroxy AtoMoxetine. Studies employing positron emission tomography (PET) have revealed that this compound exhibits high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET). The hydroxyl group enhances its solubility and bioavailability, making it a promising candidate for oral administration in therapeutic regimes.
The pharmacokinetic profile of 4'-Hydroxy AtoMoxetine has been meticulously analyzed, revealing a half-life that is conducive for once-daily dosing regimens. This property is particularly advantageous in chronic therapeutic applications, where patient compliance is often a challenge. Additionally, the compound demonstrates a favorable safety profile in preclinical studies, with minimal side effects observed at therapeutic doses.
One of the most intriguing aspects of 4'-Hydroxy AtoMoxetine is its potential role in treating cognitive disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Clinical trials have begun to explore its efficacy in modulating attentional networks and improving wakefulness. The compound's ability to enhance dopaminergic and noradrenergic signaling suggests that it may offer benefits over existing treatments by providing a more balanced modulation of these critical neurotransmitter systems.
The chemical synthesis of 4'-Hydroxy AtoMoxetine involves multi-step organic reactions, including hydroxylation and functional group transformations. Advanced synthetic methodologies, such as catalytic hydrogenation and enzymatic biotransformation, have been employed to achieve high yields and purity levels. These synthetic strategies not only ensure the scalability of production but also minimize environmental impact through greener chemistry principles.
In conclusion, 4'-Hydroxy AtoMoxetine (CAS No. 435293-66-6) stands out as a promising compound in the field of neuropharmacology due to its unique structural features and favorable pharmacological properties. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a key player in the development of next-generation treatments for neurological disorders.
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